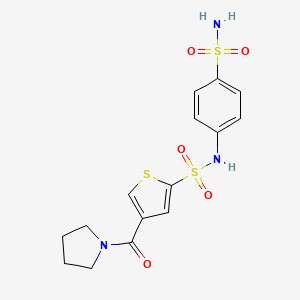
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
The synthesis of 4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with a sulfonamide reagent under controlled conditions.
Attachment of the pyrrolidin-1-ylcarbonyl group: This step may involve a coupling reaction using a suitable coupling agent.
Final assembly: The final compound is obtained by combining the intermediate products through a series of reactions, including condensation and purification steps.
Industrial production methods for this compound may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or thiophene ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research
Propiedades
Número CAS |
1189493-89-7 |
|---|---|
Fórmula molecular |
C15H17N3O5S3 |
Peso molecular |
415.5 |
Nombre IUPAC |
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H17N3O5S3/c16-25(20,21)13-5-3-12(4-6-13)17-26(22,23)14-9-11(10-24-14)15(19)18-7-1-2-8-18/h3-6,9-10,17H,1-2,7-8H2,(H2,16,20,21) |
Clave InChI |
OMQGVJGPGZELPG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]-](/img/structure/B1650554.png)
![N~1~-methyl-4-{(E)-2-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]-1-diazenyl}-N~1~-phenethylbenzamide](/img/structure/B1650555.png)
![ethyl 4-({(1E)-[(4-bromobenzoyl)amino][(pyridin-4-ylmethyl)amino]methylene}amino)benzoate](/img/structure/B1650556.png)
![4-(acetylamino)-N-((E)-[(pyridin-4-ylmethyl)amino]{[3-(trifluoromethyl)phenyl]imino}methyl)benzamide](/img/structure/B1650557.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B1650560.png)
![1-[2-[2-(2-Chloro-5-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B1650561.png)
![N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-yn-1-amine](/img/structure/B1650563.png)
![1-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1650564.png)
![3,4-dihydro-2H-chromen-3-yl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1650570.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B1650571.png)

![N-allyl-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B1650575.png)
![1-(3-cyclohexyl-1H-pyrazol-4-yl)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1650576.png)
![2-{[1-[4-(2-fluorophenyl)-2-pyrimidinyl]-5-(2-furyl)-1H-pyrazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B1650577.png)
